

# Spectroscopic Profile of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Acetylpiperidine-1-carbonyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Acetylpiperidine-1-carbonyl chloride** (CAS No: 59084-16-1), a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the compound's structure.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Acetylpiperidine-1-carbonyl chloride**.

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.2	Multiplet	2H	Axial H on C2, C6
~2.8 - 3.2	Multiplet	2H	Equatorial H on C2, C6
~2.5 - 2.8	Multiplet	1H	H on C4
~2.15	Singlet	3H	-C(O)CH <sub>3</sub>
~1.8 - 2.1	Multiplet	2H	Axial H on C3, C5
~1.5 - 1.8	Multiplet	2H	Equatorial H on C3, C5

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~170 - 172	-C(O)Cl
~169	-N-C(O)CH <sub>3</sub>
~45 - 50	C2, C6
~40 - 45	C4
~28 - 32	C3, C5
~21	-C(O)CH <sub>3</sub>

Table 3: Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Functional Group
~1780 - 1815	C=O stretch (acid chloride)
~1640 - 1660	C=O stretch (amide)
~2850 - 2950	C-H stretch (aliphatic)
~1400 - 1470	C-H bend (aliphatic)
~1100 - 1300	C-N stretch

Table 4: Experimental Mass Spectrometry Data<sup>[1]</sup>

m/z	Interpretation
189	[M] <sup>+</sup> Molecular ion
126	[M - COCl] <sup>+</sup>
43	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Acetylpiperidine-1-carbonyl chloride**.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **Sample Preparation:**

- Accurately weigh approximately 5-10 mg of **4-Acetylpiperidine-1-carbonyl chloride**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard single-pulse experiment.
  - Typical parameters: spectral width of 16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Typical parameters: spectral width of 240 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds, and 1024-4096 scans.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the spectra and calibrate the chemical shifts relative to the TMS signal (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## 2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **4-Acetylpiperidine-1-carbonyl chloride** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquisition:
  - Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
  - Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the characteristic absorption bands.

### 3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization-mass spectrometer (ESI-MS).
- Sample Preparation (for GC-MS):
  - Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Acquisition:
  - Gas Chromatograph (GC) Conditions:
    - Injector Temperature: 250 °C

- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.
  - Scan Speed: 2 scans/second.
- Data Processing:
  - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.
  - Extract the mass spectrum of the peak of interest.
  - Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted fragmentation of the proposed structure.

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## References

- 1. 1-Acetylpiperidine-4-carbonyl chloride | C<sub>8</sub>H<sub>12</sub>ClNO<sub>2</sub> | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]
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